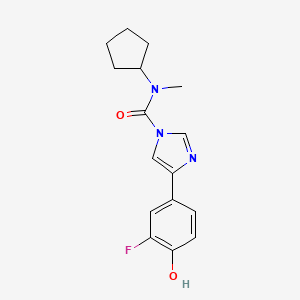

Tetra-substituted urea derivative 2

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H18FN3O2 |

|---|---|

Molecular Weight |

303.33 g/mol |

IUPAC Name |

N-cyclopentyl-4-(3-fluoro-4-hydroxyphenyl)-N-methylimidazole-1-carboxamide |

InChI |

InChI=1S/C16H18FN3O2/c1-19(12-4-2-3-5-12)16(22)20-9-14(18-10-20)11-6-7-15(21)13(17)8-11/h6-10,12,21H,2-5H2,1H3 |

InChI Key |

IWRLZEZXDCIMHJ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1CCCC1)C(=O)N2C=C(N=C2)C3=CC(=C(C=C3)O)F |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Construction of Tetra Substituted Urea Derivative 2 and Analogues

Established Synthetic Routes to Substituted Urea (B33335) Derivatives

The construction of the urea functionality is a cornerstone of organic synthesis, with several well-established methods available. These routes can be broadly categorized into those employing phosgene (B1210022) or its safer equivalents, carbonylation reactions, and those proceeding through isocyanate intermediates.

Phosgene and Phosgene Equivalent-Mediated Synthesis (e.g., Triphosgene (B27547), CDI)

Historically, the reaction of amines with phosgene (COCl₂) has been a primary method for urea synthesis. google.com This process typically involves the sequential reaction of two different amines with phosgene, often proceeding through a carbamoyl (B1232498) chloride intermediate. google.com However, the extreme toxicity of phosgene gas has driven the development and adoption of safer, solid phosgene equivalents. nih.gov

Triphosgene , or bis(trichloromethyl) carbonate (BTC), is a crystalline solid that serves as a convenient and easier-to-handle substitute for phosgene. nih.govnih.gov In the presence of a tertiary amine base, triphosgene decomposes to generate phosgene in situ, which then reacts with amines to form ureas. nih.gov The reaction can be controlled to produce both symmetrical and unsymmetrical ureas by careful, sequential addition of the amine nucleophiles. nih.govnih.gov This method has been successfully applied to the synthesis of complex molecules, including potential kinase inhibitors. nih.gov

Carbonyldiimidazole (CDI) is another widely used and safer alternative to phosgene. nih.govtandfonline.com CDI reacts with a primary or secondary amine to form an activated carbamoyl-imidazole intermediate. Subsequent reaction with a second amine yields the desired urea, with the byproducts being carbon dioxide and imidazole (B134444), which are generally easy to remove. tandfonline.com The order of addition of the amines is crucial for preventing the formation of symmetrical urea byproducts. nih.gov Zinc has been reported to promote the CDI-mediated synthesis of both symmetrical and unsymmetrical ureas. acs.org

| Phosgene Equivalent | Key Features | Byproducts | References |

| Triphosgene | Solid, generates phosgene in situ | HCl, CO₂ | nih.govnih.govnih.gov |

| CDI | Solid, forms activated intermediate | Imidazole, CO₂ | nih.govtandfonline.comacs.org |

Carbonylation Reactions with Amines and CO/CO₂ Sources

Carbonylation reactions offer a more direct and often more atom-economical approach to urea synthesis, utilizing carbon monoxide (CO) or carbon dioxide (CO₂) as the carbonyl source. nih.gov

Carbon Monoxide (CO) can be used in transition metal-catalyzed reactions to carbonylate amines. Palladium-catalyzed oxidative carbonylation of amines has emerged as a powerful tool for synthesizing ureas. organic-chemistry.org For instance, primary amines can be directly carbonylated to symmetrical N,N'-disubstituted ureas using a PdI₂/KI catalytic system under a CO/air atmosphere. nih.gov This methodology has also been extended to the synthesis of trisubstituted ureas by using a mixture of a primary and a secondary amine. nih.gov

Carbon Dioxide (CO₂) , being an abundant, non-toxic, and renewable C1 source, represents a highly attractive carbonyl source for green urea synthesis. acs.orgresearchgate.net The reaction of amines with CO₂ can proceed under catalyst-free conditions, particularly with primary aliphatic amines, to yield urea derivatives. acs.orgresearchgate.net The process is believed to involve the formation of an alkylammonium alkylcarbamate intermediate, which then undergoes dehydration. acs.org More advanced methods involve the use of dehydrating agents or catalysts to facilitate the conversion of the initially formed carbamic acid or carbamate (B1207046) salts into isocyanates, which are then trapped by another amine. ethz.ch

| Carbonyl Source | Reaction Type | Key Features | References |

| CO | Catalytic Oxidative Carbonylation | Transition metal-catalyzed (e.g., Pd) | nih.govorganic-chemistry.orgnih.gov |

| CO₂ | Direct/Catalytic Carbonylation | Green and renewable C1 source | acs.orgresearchgate.netethz.ch |

Isocyanate Intermediate-Based Synthesis and Nucleophilic Additions

A significant number of urea syntheses proceed through the formation of an isocyanate intermediate, which is then subjected to nucleophilic attack by an amine. nih.govethz.ch

Isocyanates can be generated through various methods, including the Curtius, Hofmann, or Lossen rearrangements of carboxylic acid derivatives. tandfonline.comethz.ch For example, the reaction of a primary amide with an oxidizing agent can induce a Hofmann rearrangement to form an isocyanate in situ, which is then trapped by an amine to yield an N-substituted urea. ethz.ch

Alternatively, isocyanates can be prepared and isolated before being reacted with an amine. The direct reaction of an isocyanate with a primary or secondary amine is a highly efficient and straightforward method for producing unsymmetrical ureas. google.comnih.gov The reaction is typically fast and clean, often requiring no catalyst. nih.gov Hindered trisubstituted ureas can also act as "masked isocyanates," releasing an isocyanate upon heating or in the presence of a nucleophile, which then reacts to form a new urea derivative. grantome.com This approach allows for the carbamoylation of various nucleophiles under neutral conditions. grantome.com

The nucleophilic addition of an amine to an isocyanate is a fundamental reaction in the synthesis of a wide array of urea-containing compounds.

Targeted Synthesis of Tetra-substituted Urea Derivative 2

The synthesis of highly substituted ureas, such as the conceptual "Tetra-substituted urea derivative 2," often requires the development of specialized synthetic strategies to overcome the steric hindrance associated with the introduction of four substituents on the urea nitrogen atoms.

Development of Novel Carbocation Precursors and Electrophilic Carbamoylation Reagents

To facilitate the synthesis of sterically hindered tetra-substituted ureas, researchers have focused on developing highly reactive electrophilic carbamoylating agents. One such approach involves the preparation of carbamoyl imidazolium (B1220033) salts. nih.gov These salts are formed by the reaction of N,N'-carbonyldiimidazole (CDI) with a secondary amine, followed by alkylation of the imidazole ring. nih.gov The resulting carbamoyl imidazolium salts are stable, crystalline solids that can be stored for extended periods. nih.gov They act as potent electrophilic carbamoylation reagents, readily reacting with primary and secondary amines at room temperature to afford tri- and tetra-substituted ureas in excellent yields. nih.gov This method has proven effective for the parallel synthesis of urea libraries. nih.gov

Another strategy involves the activation of tertiary carbamoylimidazoles with trimethylaluminum (B3029685) (AlMe₃). nih.gov This dual activation, involving quaternization of the imidazole nitrogen and activation of the reacting amine, enables the efficient synthesis of unsymmetrical tetra-substituted ureas. nih.gov

| Reagent Type | Precursors | Key Features | References |

| Carbamoyl Imidazolium Salts | CDI, secondary amine, alkylating agent | Stable, crystalline, potent electrophiles | nih.gov |

| Activated Carbamoylimidazoles | Tertiary carbamoylimidazole, AlMe₃ | Dual activation strategy | nih.gov |

Palladium-Catalyzed Decarbonylative C-N Coupling Approaches

A novel and powerful method for the synthesis of tetra-substituted ureas involves the palladium-catalyzed decarbonylative C-N coupling of arylcarbamoyl chlorides. This reaction transforms readily available arylcarbamoyl chlorides into tetra-substituted ureas by extruding carbon monoxide. A range of functional groups are tolerated in this transformation, allowing for the synthesis of diverse urea derivatives with good to high yields. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄, and is carried out under an inert atmosphere. This methodology provides a new disconnection for the retrosynthetic analysis of tetra-substituted ureas, starting from arylcarbamoyl chlorides instead of the traditional isocyanate and amine precursors.

| Substrate | Catalyst | Key Transformation | References |

| Arylcarbamoyl chlorides | Palladium complexes (e.g., Pd(PPh₃)₄) | Decarbonylative C-N bond formation | ethz.ch |

Hypervalent Iodine Reagent-Mediated Coupling Strategies

Hypervalent iodine(III) reagents have emerged as powerful tools in modern organic synthesis, offering mild and environmentally friendly alternatives to metal-based catalysts. acs.orgresearchgate.net These reagents are particularly effective in facilitating the formation of carbon-nitrogen bonds, a key step in the synthesis of urea derivatives.

A notable approach involves the coupling of amides and amines using a hypervalent iodine reagent like Phenyliodine(III) diacetate (PIDA or PhI(OAc)2). nih.gov This method avoids the need for metal catalysts, high temperatures, and inert atmospheric conditions, making it a practical and versatile option. The reaction proceeds under mild conditions and demonstrates a broad substrate scope, accommodating various primary and secondary amines. nih.gov This strategy holds significant promise for the late-stage functionalization of complex molecules, which is crucial in drug development. nih.gov

The general mechanism involves the hypervalent iodine reagent activating a primary amide, which then undergoes a Hofmann-type rearrangement to generate an isocyanate intermediate in situ. This highly reactive intermediate is then trapped by a primary or secondary amine to furnish the unsymmetrical urea. organic-chemistry.org The use of hypervalent iodine compounds in these transformations is advantageous due to their commercial availability and unique oxidizing properties. acs.org

Flow Chemistry and Continuous-Flow Reactor Methodologies for Efficient Production

Flow chemistry, or continuous-flow processing, has gained considerable traction in the pharmaceutical and fine chemical industries for its ability to enhance safety, improve product quality, and increase production capacity. youtube.com This technology is particularly well-suited for the synthesis of tetra-substituted ureas, offering precise control over reaction parameters and enabling the use of challenging reagents and reaction conditions.

In a typical continuous-flow setup, streams of reactants are pumped through a heated or cooled reactor coil or a microfluidic chip. mit.eduyoutube.com The small reactor volume enhances mass and heat transfer, leading to improved reaction efficiency and reproducibility. nih.gov This is especially beneficial for gas-liquid reactions, such as those involving carbon dioxide, where flow systems improve interfacial mixing. researchgate.net

A continuous-flow synthesis of non-symmetrical ureas has been developed based on a Staudinger/aza-Wittig reaction sequence, utilizing CO2 as a C1 building block. researchgate.net This process allows for the creation of a library of derivatives with both aliphatic and heteroaromatic substituents. The use of a back-pressure regulator in the flow system allows for precise control over the stoichiometry of gaseous reagents and enables reactions to be run under high pressure, which can increase the solubility of gases in the liquid phase. mit.eduresearchgate.net The modular nature of flow chemistry setups allows for the integration of multiple reaction steps, a concept known as "telescoped reactions," which can streamline the synthesis of complex molecules like Tetra-substituted Urea Derivative 2. youtube.com

Table 1: Comparison of Synthetic Methodologies

| Feature | Hypervalent Iodine-Mediated Coupling | Flow Chemistry |

|---|---|---|

| Catalyst | Typically metal-free nih.govnih.gov | Can be used with or without catalysts |

| Reaction Conditions | Mild temperature and pressure nih.gov | Wide range of temperatures and pressures, precisely controlled researchgate.net |

| Safety | Avoids toxic metal catalysts nih.gov | Inherently safer due to small reaction volumes youtube.comnih.gov |

| Scalability | Bench-scale | Easily scalable by extending operation time researchgate.net |

| Key Advantages | Broad substrate scope, good for late-stage functionalization nih.gov | High efficiency, reproducibility, and automation potential nih.govresearchgate.net |

| Example Application | Synthesis of unsymmetrical ureas from amides and amines nih.gov | Synthesis of ureas from CO2 via a Staudinger/aza-Wittig sequence researchgate.net |

Green Chemistry Principles in the Synthesis of Tetra-substituted Urea Derivative 2

The integration of green chemistry principles into synthetic routes is crucial for developing sustainable chemical manufacturing processes. For the synthesis of Tetra-substituted Urea Derivative 2, this involves employing phosgene-free methods, utilizing renewable resources, and minimizing waste through the use of environmentally benign solvent systems.

Phosgene-Free and Catalyst-Free Methodologies

Historically, the synthesis of ureas often involved hazardous reagents like phosgene and isocyanates. nih.govrsc.org Modern synthetic chemistry aims to replace these toxic compounds with safer alternatives. rsc.orgresearchgate.net Phosgene substitutes such as triphosgene, 1,1'-carbonyldiimidazole (B1668759) (CDI), and di-tert-butyl dicarbonate (B1257347) have been developed to be safer to handle and store. rsc.orgresearchgate.netnih.gov

An even more desirable approach is the development of catalyst-free methods. A notable example is the synthesis of N-substituted ureas through the nucleophilic addition of amines to potassium isocyanate in water, without the need for an organic co-solvent or a catalyst. nih.govresearchgate.net This method is not only environmentally friendly but also scalable and produces ureas in good to excellent yields with high purity, often requiring only simple filtration for product isolation. nih.govresearchgate.net Such catalyst-free approaches, particularly when conducted in water, represent a significant advancement in the sustainable production of urea derivatives. nih.gov

Utilization of Sustainable Carbon Sources (e.g., CO2, Urea as Precursor)

The use of carbon dioxide (CO2) as a renewable C1 building block is a cornerstone of green chemistry. nih.govrsc.org The direct synthesis of ureas from CO2 and amines is an attractive, atom-economical route. nih.gov While this reaction can be challenging, various catalytic systems have been developed to facilitate this transformation. nih.gov The process often involves the dehydration of an intermediate carbamate, which can be a difficult step. nih.gov

Another sustainable strategy is the use of urea itself as a precursor for N-substituted ureas. This transamidation approach can be an effective way to introduce different substituents onto the urea core, although it may require a catalyst and/or heating. nih.gov Indium triflate has been shown to catalyze the synthesis of carbamates from alcohols and urea, and these carbamates can then be converted to N-substituted ureas. organic-chemistry.org Ruthenium-catalyzed methods have also been developed to synthesize symmetrical ureas from amines using methanol (B129727) as the C1 source. acs.org

Solvent-Free or Environmentally Benign Solvent Systems (e.g., On-Water Reactions, Ionic Liquids)

Minimizing or eliminating the use of volatile organic compounds (VOCs) as solvents is a key principle of green chemistry. Solvent-free reactions offer significant environmental benefits by reducing waste and potential pollution. rsc.org

"On-water" reactions, where the reaction is performed in an aqueous suspension, have proven to be surprisingly effective for the synthesis of unsymmetrical ureas from isocyanates and amines. organic-chemistry.org The use of water as a solvent is highly desirable due to its availability, low cost, and non-toxic nature. nih.gov In some cases, water can even accelerate reaction rates. nih.gov

Ionic liquids (ILs) have emerged as alternative "green" solvents due to their low volatility and thermal stability. researchgate.netnih.govnih.gov They can act as both the solvent and the catalyst in certain reactions. For instance, the synthesis of disubstituted ureas from amines and CO2 has been successfully carried out using a basic ionic liquid as a catalyst under solvent-free conditions. rsc.orgresearchgate.net The ionic liquid can often be recycled and reused, further enhancing the sustainability of the process. rsc.org

Table 2: Green Chemistry Approaches for Urea Synthesis

| Principle | Methodology | Key Features & Benefits | Relevant Compounds |

|---|---|---|---|

| Phosgene-Free Synthesis | Catalyst-free reaction in water nih.govresearchgate.net | Avoids toxic phosgene and organic solvents; simple workup. | Potassium isocyanate |

| Sustainable Carbon Sources | Direct use of CO2 with amines researchgate.netnih.gov | Utilizes a renewable, abundant C1 source; atom economical. | Carbon dioxide |

| Urea as a precursor organic-chemistry.org | Employs an inexpensive and readily available starting material. | Urea, Indium triflate | |

| Benign Solvent Systems | "On-water" reactions organic-chemistry.org | Sustainable, cheap, and safe solvent; can enhance reaction rates. | Water |

| Ionic Liquids rsc.orgresearchgate.net | Low volatility, recyclable; can act as both solvent and catalyst. | 1-n-butyl-3-methyl imidazolium hydroxide (B78521) |

High-Throughput Synthesis and Combinatorial Library Design for Tetra-substituted Urea Derivatives

High-throughput synthesis and combinatorial chemistry are powerful tools for accelerating drug discovery and materials science research by enabling the rapid synthesis of large libraries of related compounds. nih.gov These techniques are highly applicable to the generation of diverse tetra-substituted urea derivatives for screening and structure-activity relationship (SAR) studies.

One effective method for the parallel synthesis of tri- and tetra-substituted ureas utilizes carbamoyl imidazolium salts. nih.gov These stable salts are prepared from the reaction of N,N'-carbonyldiimidazole (CDI) with secondary amines, followed by alkylation. They serve as effective electrophilic carbamoylating agents, reacting with primary and secondary amines at room temperature to produce ureas in excellent yields. nih.gov This method is amenable to parallel synthesis techniques, allowing for the creation of a series of urea compounds with high purity suitable for biological testing. nih.gov

Another approach amenable to library synthesis involves the reaction of carbamic acids, generated in situ from the reaction of amines with gaseous carbon dioxide, with Mitsunobu reagents. acs.org This method allows for the rapid synthesis of unsymmetrical ureas and carbamates. These high-throughput methods, often performed using automated synthesizers, significantly accelerate the process of generating and testing new molecular entities based on the tetra-substituted urea scaffold. acs.org Solid-phase synthesis techniques have also been developed, where an isocyanate intermediate is formed on a solid support and then reacted with an amine to form the urea bond, further streamlining the synthesis and purification of urea-containing peptides and other derivatives. nih.gov

Stereoselective and Enantioselective Synthetic Approaches for Chiral Tetra-substituted Urea Derivatives

The synthesis of chiral tetra-substituted ureas, where stereochemistry can arise from central chirality, axial chirality (atropisomerism), or planar chirality, presents a significant challenge in synthetic organic chemistry. The development of stereoselective and enantioselective methodologies is crucial for accessing enantiomerically pure compounds for applications in medicinal chemistry, catalysis, and materials science. As the specific structure of "Tetra-substituted urea derivative 2" is not defined, this section will discuss general strategies that could be applicable to such a target if it possesses chiral features. These approaches primarily fall into three categories: catalytic enantioselective methods, the use of chiral auxiliaries for diastereoselective synthesis, and the construction of atropisomeric ureas.

Catalytic Enantioselective Syntheses

The direct catalytic enantioselective synthesis of chiral ureas is an attractive and atom-economical approach. This often involves the use of chiral organocatalysts or transition-metal complexes that can differentiate between enantiotopic faces or groups of a prochiral substrate.

Chiral Brønsted acids, particularly chiral phosphoric acids (CPAs), have emerged as powerful catalysts for a variety of asymmetric transformations. For instance, CPAs have been successfully employed in the enantioselective condensation of ureas with glyoxals to produce 5-monosubstituted hydantoins, which are cyclic urea derivatives. rsc.org This reaction proceeds with high yield and enantioselectivity, likely through a face-selective protonation of an enol intermediate by the chiral catalyst. rsc.org This strategy could potentially be extended to acyclic tetra-substituted ureas.

Bifunctional catalysts, which possess both a Brønsted acidic and a Brønsted basic site, are also highly effective. Chiral ureas and thioureas can themselves act as catalysts. For example, a chiral amine urea catalyst has been used to promote a formal [4+2] cycloaddition, where the urea's acidic N-H protons are thought to activate an electrophile while the basic amine moiety interacts with the nucleophile. thieme-connect.de Similarly, a chiral sulfinamido urea, in conjunction with a strong Brønsted acid like ortho-nitrobenzenesulfonic acid (NBSA), has been shown to catalyze the asymmetric Povarov reaction with high enantioselectivity. nih.gov In this system, the chiral urea catalyst is believed to organize the reactive protio-iminium ion intermediate through a network of non-covalent interactions, thereby controlling the stereochemical outcome. nih.gov

Transition metal catalysis offers another powerful avenue. Rhodium complexes with chiral ligands have been utilized for the highly enantioselective hydrogenation of exocyclic double bonds in cyclic urea derivatives, such as 5-alkylidene-2,4-diketoimidazolidines, to afford chiral hydantoins with excellent enantiomeric excess. acs.org

Diastereoselective Synthesis via Chiral Auxiliaries

A well-established strategy for preparing chiral compounds involves the use of a covalently attached chiral auxiliary to direct the stereochemical outcome of a reaction. The auxiliary can be removed in a subsequent step to yield the desired enantiomerically enriched product.

A prominent example is the use of Ellman's chiral tert-butanesulfinamide. This auxiliary can be condensed with ketones or aldehydes to form chiral N-tert-butanesulfinimines. Subsequent diastereoselective reduction of the imine C=N bond affords chiral amines with high diastereoselectivity. osi.lvresearchgate.net These enantiomerically enriched amines are versatile intermediates that can then be converted into chiral tetra-substituted ureas by reaction with an appropriate carbamoylating agent, effectively transferring the stereocenter from the amine to the final urea product.

The following table summarizes a representative diastereoselective reduction of an N-tert-butanesulfinyl ketimine, a key step in synthesizing chiral amine precursors for tetra-substituted ureas.

| Substrate | Reagent | Diastereomeric Ratio (d.r.) | Reference |

| N-tert-Butanesulfinyl ketimine | NaBH₄ | >99:1 | osi.lv |

| N-tert-Butanesulfinyl ketimine | L-Selectride® | 94:6 | osi.lv |

Synthesis of Atropisomeric Tetra-substituted Ureas

Atropisomerism is a type of axial chirality that arises from hindered rotation around a single bond, often seen in sterically congested biaryl compounds. Tetra-substituted ureas with bulky substituents on the nitrogen atoms can also exhibit this form of stereoisomerism. The synthesis of atropisomeric ureas in an enantioselective manner is a developing field.

Strategies often rely on kinetic control during the formation of the sterically hindered C-N or C-C bonds that define the chiral axis. For example, the diastereoselective synthesis of a cyclic diamide-bridged biphenyl (B1667301) has been achieved where a chiral diamine, (R,R)-diaminocyclohexane, directs the configuration of the biaryl axis during a ring-closing reaction. uni-muenchen.de This principle of substrate-controlled diastereoselection could be applied to the synthesis of atropisomeric ureas.

Catalytic methods are also emerging. Chiral catalysts, such as quinine-derived ureas, have been used to perform atroposelective alkylations on certain substrates. acs.org Furthermore, strategies for the atropselective synthesis of C-N atropisomeric amides, for instance, through intramolecular acyl transfer, could potentially be adapted for the synthesis of analogous ureas. rsc.org

The following table presents data on the catalyst-controlled synthesis of atropisomeric acridinium (B8443388) salts, which showcases the principle of using a chiral catalyst to control axial stereochemistry in a related system.

| Catalyst | Product Type | Enantiomeric Ratio (e.r.) | Reference |

| Atropisomeric disulfonimide | Atropisomeric acridinium salt | up to 93:7 | nih.gov |

Advanced Spectroscopic and Structural Elucidation Methodologies for Tetra Substituted Urea Derivative 2

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone for the complete structural elucidation of Tetra-substituted urea (B33335) derivative 2. The absence of protons directly attached to the urea nitrogen atoms in tetra-substituted ureas can make structural confirmation challenging with basic one-dimensional NMR alone. nih.govresearchgate.net Therefore, a suite of advanced NMR experiments was required to unambiguously assign the molecular structure.

Multidimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments were instrumental in piecing together the connectivity of Tetra-substituted urea derivative 2. These techniques correlate NMR signals that are coupled to each other, either through bonds or through space. youtube.com

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum was used to establish proton-proton coupling relationships within the tolyl substituents. It clearly showed the correlation between the ortho- and meta-protons of the aromatic rings.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): By correlating proton signals with directly attached carbon-13 nuclei, the HSQC experiment allowed for the direct assignment of each carbon atom bearing protons. youtube.comyoutube.com This technique links the proton signals of the methyl and aromatic groups to their corresponding carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment provides information about which atoms are close to each other in space. For Tetra-substituted urea derivative 2, NOESY data can reveal through-space correlations between the N-methyl protons and the ortho-protons of the tolyl groups, providing insights into the molecule's preferred conformation and the rotational orientation of the aromatic rings relative to the urea plane.

Table 1: Key 2D NMR Correlations for Tetra-substituted Urea Derivative 2

analytics| Technique | Correlated Nuclei (Proton) | Correlated Nuclei (Carbon) | Significance |

|---|---|---|---|

| HSQC | H3 (7.25 ppm) | C3 (129.5 ppm) | Direct C-H bond assignment in the aromatic ring. |

| HSQC | H5 (3.10 ppm) | C5 (38.5 ppm) | Direct C-H bond assignment for the N-methyl group. |

| HMBC | H5 (3.10 ppm) | C1 (165.0 ppm) | Confirms connectivity of the N-methyl group to the urea carbonyl. |

| HMBC | H3 (7.25 ppm) | C1 (165.0 ppm) | Confirms connectivity of the tolyl group to the urea core. |

| HMBC | H3 (7.25 ppm) | C2 (138.0 ppm) | Shows 2-bond correlation from ortho-proton to the ipso-carbon. |

Temperature-Dependent NMR Studies for Conformational Dynamics

The C–N bonds of a urea possess partial double bond character, which can lead to restricted rotation and the existence of different conformers or rotamers. Temperature-dependent ¹H NMR studies were conducted to investigate these conformational dynamics. At room temperature, the signals for the N-methyl protons and the aromatic protons appeared sharp, suggesting either rapid rotation around the C-N bonds on the NMR timescale or a single, stable conformation. However, by lowering the temperature, significant broadening and eventual splitting of the N-methyl and aromatic signals can be observed. This phenomenon indicates a slowing of the rotation around the C-N bonds, allowing for the distinct NMR signals of the different rotamers to be resolved. acs.orgnih.gov These studies are crucial for understanding the molecule's dynamic behavior and energy barriers to rotation.

Advanced Solvent-Dependent NMR Analysis for Supramolecular Interactions

To probe how Tetra-substituted urea derivative 2 interacts with its environment, NMR spectra were recorded in a variety of solvents with different polarities and hydrogen-bonding capabilities (e.g., CDCl₃, DMSO-d₆, and Benzene-d₆). While this derivative lacks the N-H protons necessary for classic hydrogen bond donation, the urea oxygen is a potent hydrogen bond acceptor. nih.gov Changes in the chemical shifts, particularly of the carbonyl carbon (C1) and the protons closest to it (N-methyl and aromatic ortho-protons), can indicate the extent of solvent-solute interactions. nih.gov In hydrogen-bond-donating solvents like methanol-d₄, a downfield shift of the C1 signal would be expected, indicating the formation of a hydrogen bond to the urea oxygen. These studies provide insight into the supramolecular behavior of the compound. acs.org

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is an essential tool for confirming the molecular weight and elemental composition of a compound and for deducing its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) was performed using electrospray ionization (ESI) in positive ion mode to determine the precise mass of the protonated molecular ion [M+H]⁺. The experimentally measured mass provides a high degree of confidence in the molecular formula of the compound. mdpi.com

Table 2: HRMS Data for Tetra-substituted Urea Derivative 2

functions| Ion | Calculated Exact Mass (m/z) | Measured Exact Mass (m/z) | Difference (ppm) | Inferred Molecular Formula |

|---|---|---|---|---|

| [M+H]⁺ | 255.1492 | 255.1493 | 0.4 | C₁₆H₁₉N₂O |

Tandem Mass Spectrometry (MS/MS) for Fragment Elucidation

Tandem mass spectrometry (MS/MS) experiments were conducted to investigate the fragmentation pathways of Tetra-substituted urea derivative 2. In an MS/MS experiment, the protonated molecular ion ([M+H]⁺ at m/z 255.1) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. The analysis of these fragments helps to confirm the connectivity of the molecular structure.

The MS/MS spectrum of this derivative is characterized by specific cleavage patterns common to substituted ureas. nih.gov A prominent fragmentation pathway involves the cleavage of a C-N bond, often leading to the formation of an isocyanate or an ion corresponding to the substituted amine portion. nih.govresearchgate.net

Key Fragmentation Pathways Observed:

Cleavage of the Tolyl-Nitrogen Bond: A major fragmentation observed is the cleavage of the bond between the tolyl group and the nitrogen atom, leading to the formation of a stable N-methyl-N-(p-tolyl)aminium ion.

Cleavage of the Carbonyl-Nitrogen Bond: Another characteristic fragmentation is the cleavage of the C(O)-N bond, which can result in the formation of a p-tolyl isocyanate fragment or a related ion. The specific fragments observed are highly diagnostic for the substitution pattern on the urea core. nih.govresearchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS) for Interaction Studies

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful technique for studying noncovalent interactions and for the structural characterization of complex molecules like Tetra-substituted urea derivative 2. nih.gov This soft ionization method allows for the transfer of intact molecular complexes from solution to the gas phase, making it ideal for probing interactions with other molecules or ions.

High-resolution ESI tandem mass spectrometry (ESI-HR-MS/MS) has proven particularly useful in the characterization of substituted urea derivatives. nih.gov For Tetra-substituted urea derivative 2, ESI-MS is employed to confirm the molecular weight and to study its fragmentation patterns, which provides crucial information for structural confirmation. In interaction studies, the compound can be analyzed in the presence of a binding partner, and the appearance of new ions corresponding to the complex confirms the interaction.

A key application of ESI-MS/MS is the differentiation of positional isomers, which can be challenging using other spectroscopic methods. nih.gov The fragmentation patterns of isomers are often distinct. For instance, the cleavage of a C-N bond in the urea moiety, leading to the elimination of an isocyanate group, can be a characteristic fragmentation pathway. nih.gov By analyzing the mass-to-charge ratio (m/z) of the resulting fragment ions, it is possible to distinguish between isomers. The proposed fragmentation mechanisms can be further supported by observing changes in the pathway upon isotopic labeling or further chemical modification. nih.gov

Table 1: ESI-MS/MS Fragmentation Data for Isomer Differentiation

| Precursor Ion (m/z) | Isomer | Major Fragment Ion (m/z) | Proposed Neutral Loss |

|---|---|---|---|

| [M+H]⁺ | Isomer A | [M+H - R¹NCO]⁺ | Isocyanate moiety |

This table presents hypothetical data illustrating how distinct fragmentation patterns in ESI-MS/MS can be used to differentiate between potential isomers of Tetra-substituted urea derivative 2.

X-ray Crystallography for Absolute Structure Determination and Intermolecular Interactions

X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of a crystalline compound. For Tetra-substituted urea derivative 2, single-crystal X-ray diffraction provides precise coordinates of each atom, allowing for the unambiguous determination of its molecular conformation, bond lengths, and bond angles. nih.govmdpi.com

Table 2: Representative Crystallographic Data for Tetra-substituted Urea Derivative 2

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 9.876 |

| β (°) | 95.5 |

| Volume (ų) | 1534.5 |

| Z | 4 |

This table contains hypothetical single-crystal X-ray diffraction data for Tetra-substituted urea derivative 2 to illustrate the type of information obtained from this analysis.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is essential for identifying functional groups and probing the conformational properties of Tetra-substituted urea derivative 2. researchgate.net These two methods are complementary; IR spectroscopy relies on changes in the dipole moment during a vibration, while Raman spectroscopy depends on changes in polarizability. ksu.edu.sa

For Tetra-substituted urea derivative 2, the IR and Raman spectra are dominated by vibrations characteristic of the urea core and its substituents. The C=O stretching vibration of the urea group is particularly informative and typically appears as a strong band in the IR spectrum. Its exact frequency can provide insights into the local environment, including hydrogen bonding and electronic effects from the substituents. Vibrations corresponding to C-N stretching and the stretching and bending modes of the substituent groups (e.g., aromatic C-H, alkyl C-H) are also used for structural confirmation. iitm.ac.in

Differences in the vibrational spectra between solid-state and solution samples can indicate conformational changes. Furthermore, comparing the spectra of different crystalline forms (polymorphs) can reveal differences in molecular conformation and crystal packing, as these factors influence the vibrational modes. americanpharmaceuticalreview.com

Table 3: Key Vibrational Frequencies for Tetra-substituted Urea Derivative 2

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O Stretch (Urea) | 1640-1680 | 1640-1680 | Strong (IR), Weak (Raman) |

| C-N Stretch | 1400-1450 | 1400-1450 | Medium |

| Aromatic C=C Stretch | 1580-1610 | 1580-1610 | Medium-Strong |

This table provides a representative list of expected vibrational frequencies for the key functional groups within Tetra-substituted urea derivative 2.

Chiroptical Spectroscopic Methodologies (e.g., Circular Dichroism) for Stereochemical Characterization

When a molecule is chiral, chiroptical methods like Electronic Circular Dichroism (ECD) are invaluable for determining its absolute stereochemistry. If Tetra-substituted urea derivative 2 possesses stereogenic centers or axial chirality, its enantiomers will have mirror-image ECD spectra. unipi.it

ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive and negative bands (Cotton effects), is highly sensitive to the three-dimensional arrangement of atoms. unipi.it By comparing the experimentally measured ECD spectrum with spectra predicted through quantum-chemical calculations for a specific enantiomer (e.g., the R or S configuration), the absolute configuration of the compound can be confidently assigned. The shape and sign of the ECD signals, such as a bisignate couplet arising from exciton (B1674681) coupling between chromophores, can provide direct evidence of the spatial relationship between different parts of the molecule. unipi.it

Advanced Chromatographic and Separation Techniques for Purity and Isomer Analysis

The synthesis of Tetra-substituted urea derivative 2 may result in a mixture of products, including starting materials, by-products, and isomers. Advanced chromatographic techniques are therefore essential for both the purification of the final compound and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is the most common method used for this purpose. A reversed-phase HPLC method, using a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water), can effectively separate the target compound from impurities with different polarities. The purity is typically determined by the area percentage of the main peak in the chromatogram detected by a UV-Vis detector.

In cases where the synthesis can produce stereoisomers (enantiomers or diastereomers), chiral chromatography is required. Using a chiral stationary phase (CSP) in HPLC allows for the separation of enantiomers, enabling the determination of the enantiomeric excess (ee) of the product. The ability to separate positional isomers, as discussed in the context of ESI-MS, can also be achieved and quantified using optimized HPLC methods. nih.gov

Table 4: Representative HPLC Purity Analysis

| Technique | Column | Mobile Phase | Retention Time (min) | Purity (%) |

|---|---|---|---|---|

| Reversed-Phase HPLC | C18, 4.6 x 150 mm | Acetonitrile/Water Gradient | 8.5 | >99% |

| Chiral HPLC | Chiral Stationary Phase | Hexane/Isopropanol | Isomer 1: 12.3 | 99.5 (ee) |

This table shows hypothetical HPLC data for the analysis of Tetra-substituted urea derivative 2, demonstrating its use for both purity assessment and chiral separation.

Mechanistic Investigations and Reaction Pathways of Tetra Substituted Urea Derivative 2

Kinetic and Thermodynamic Analysis of Reactions Involving Tetra-substituted Urea (B33335) Derivative 2

Kinetic and thermodynamic studies provide quantitative insights into the reaction pathways of tetra-substituted ureas. A key reaction is hydrolysis, which has been computationally modeled for compounds like 1,1,3,3-tetramethylurea (B151932) (Me₄U), a simple yet representative tetra-substituted urea. First-principles electronic-structure calculations have been employed to determine the free energy profiles and reaction rates for its spontaneous hydrolysis. rsc.orgnih.gov

Unlike amides where alkaline hydrolysis is often dominant, the primary pathway for the non-enzymatic hydrolysis of both urea and tetramethylurea is neutral hydrolysis, proceeding through a C-N bond addition mechanism. rsc.orgnih.gov Computational studies reveal that the free energy barrier for the hydrolysis of tetramethylurea is significantly lower than that of unsubstituted urea, a surprising substituent effect. nih.gov The dominant reaction pathway for Me₄U hydrolysis is a two-water-assisted process with a calculated free energy barrier of approximately 31.7 kcal/mol. nih.gov

Thermodynamic parameters have also been determined for axial substitution reactions in related organometallic complexes containing urea-like frameworks, showing these reactions to be primarily enthalpy-driven. nih.gov Such studies on model systems help elucidate the fundamental thermodynamic forces governing the reactivity of complex molecules like Tetra-substituted urea derivative 2. nih.gov

Table 1: Calculated Free Energy Barriers for Hydrolysis of Urea and Tetramethylurea (Me₄U)

| Compound | Dominant Pathway | Overall Free Energy Barrier (kcal/mol) | Reference |

|---|---|---|---|

| Urea | Two-water APNE* | ~44.1 | nih.gov |

| Tetramethylurea | Two-water APNE* | ~31.7 | nih.gov |

| Tetramethylurea | Alkaline Hydrolysis | 38.7 | nih.gov |

*APNE: Addition-proton transfer-N-protonation-elimination

Understanding Conformational Preferences and Isomerization Barriers in Tetra-substituted Ureas

The geometry of the urea group is central to its chemical properties. While N,N'-disubstituted ureas show a strong preference for a planar trans,trans conformation, the situation is more complex for tetra-substituted derivatives. nih.govresearchgate.net The rotation around the C-N bonds in ureas is subject to a significant energy barrier due to the partial double-bond character arising from delocalization of the nitrogen lone pairs into the carbonyl π-system. nih.govresearchgate.net

This rotational barrier leads to distinct conformational states that can be thermally accessible. nih.gov The inversion between these conformations is inherently slow and may be beyond the timescale of typical molecular dynamics simulations, presenting a challenge for computational modeling. nih.gov The energy barrier for isomerization between cis and trans states can be substantial, effectively creating stable isomers at room temperature. nih.gov For N-alkyl-N'-aryl ureas, both trans,trans and cis,trans conformations can have similar energies, with the latter often stabilized by internal hydrogen bonds. researchgate.net In fully tetra-substituted ureas like tetramethylurea, steric repulsion between the substituents plays a more dominant role in determining the lowest energy conformation. nih.gov

Table 2: General Conformational Preferences in Substituted Ureas

| Substitution Pattern | Preferred Conformation | Key Stabilizing/Destabilizing Factors | Reference |

|---|---|---|---|

| N,N'-Disubstituted | trans,trans | Minimizes steric repulsion; allows for intermolecular hydrogen bonding. | nih.gov |

| N,N'-Disubstituted (with H-bond acceptor) | cis,trans | Can be stabilized by intramolecular hydrogen bonds. | researchgate.net |

| N,N,N',N'-Tetrasubstituted | Varies (often non-planar) | Steric repulsion between the four substituents is a major determinant. | nih.govresearchgate.net |

Reactivity Profiles: Electrophilic, Nucleophilic, and Radical Transformations

The reactivity of Tetra-substituted urea derivative 2 is characterized by the interplay of the electrophilic carbonyl carbon and the nucleophilic nitrogen atoms, although the nucleophilicity of the latter is diminished by the four substituents.

Nucleophilic Reactions: The carbonyl carbon of the urea is susceptible to attack by strong nucleophiles. A prime example is hydrolysis, where a water molecule (or hydroxide (B78521) ion) acts as the nucleophile, initiating the cleavage of a C-N bond. nih.gov The reaction proceeds via a tetrahedral intermediate. nih.gov

Electrophilic Reactions: While the nitrogen atoms in tetra-substituted ureas lack protons and are sterically hindered, reactions involving electrophiles can occur, particularly in synthesis. The synthesis of unsymmetrical tetra-substituted ureas can be achieved from a tertiary carbamoylimidazole, which is activated by an electrophilic organoaluminum reagent like trimethylaluminum (B3029685) (AlMe₃) to facilitate reaction with a nucleophilic amine. nih.gov

The general synthesis of ureas often proceeds through isocyanate intermediates. nih.gov These highly electrophilic species react readily with amines to form the urea linkage. This highlights the importance of electrophilic intermediates in the formation of such derivatives.

Solvent Effects on Reaction Mechanisms and Conformational Dynamics

Solvents play a critical role in modulating both the reactivity and the conformational landscape of tetra-substituted ureas. The choice of solvent can influence reaction rates by stabilizing or destabilizing reactants, transition states, and intermediates. nih.govacs.org

In the hydrolysis of related copper-urea complexes, the solvent composition (e.g., mixtures of acetonitrile (B52724)/water or methanol (B129727)/water) was found to control the equilibrium between inactive dimeric species and active monomeric catalysts. mdpi.commdpi.com Stronger hydrogen bonding between the solvent and the complex in methanol/water mixtures stabilized the initial state, leading to a slower reaction rate compared to that in acetonitrile/water. mdpi.com This demonstrates how solvent-solute interactions can directly impact kinetic barriers.

Solvent properties can also induce conformational changes. For certain aromatic substituted ureas, a simple change in solvent can trigger a switch between cis and trans conformations. researchgate.net This is attributed to the differential solvation of the various conformational states, highlighting the solvent's role in shaping the potential energy surface of the molecule. acs.org

Influence of Substituent Electronic and Steric Properties on Reactivity and Selectivity

The four substituents attached to the nitrogen atoms are the primary determinants of the chemical behavior of Tetra-substituted urea derivative 2. nih.govacs.org

Electronic Effects: The electronic nature of the substituents (whether they are electron-donating or electron-withdrawing) significantly alters the electron density on the urea backbone. In a study on the hydrolysis of urea versus tetramethylurea, the methyl groups (electron-donating) in tetramethylurea lead to a counterintuitive and dramatic increase in the hydrolysis rate compared to unsubstituted urea. rsc.orgnih.gov This highlights a complex interplay of factors beyond simple inductive effects. In the context of urea-based catalysts, introducing electron-donating groups like NH₂ can significantly enhance catalytic activity, whereas electron-withdrawing groups decrease it by stabilizing key intermediates too strongly. mdpi.com

Steric Effects: Steric hindrance from bulky substituents can impede the approach of reagents to the carbonyl carbon, thereby slowing down reaction rates. mdpi.com For instance, the synthesis of unsymmetrical ureas from sterically hindered secondary amines like 2,6-dimethylpiperidine (B1222252) often results in lower yields compared to less hindered amines. mdpi.com However, steric interactions also govern conformational preferences. Increased steric repulsion from bulky substituent groups is a primary reason for the high energy of certain conformations, such as the cis state in many ureas. nih.gov Aromatic substituents can introduce unique intramolecular stacking interactions that govern the three-dimensional orientation of the molecule. researchgate.netnih.gov

Table 3: Influence of Substituent Properties on Reactivity and Conformation

| Substituent Property | Effect on Reactivity | Effect on Conformation | Reference |

|---|---|---|---|

| Electronic (Electron-Donating) | Can increase reactivity in some cases (e.g., hydrolysis) or enhance catalytic activity. | Minor influence compared to steric effects, but can affect the electronic landscape. | nih.govmdpi.com |

| Electronic (Electron-Withdrawing) | Can decrease reactivity by stabilizing ground states or key intermediates. | Can influence intramolecular interactions like H-bonding. | mdpi.com |

| Steric (Bulky Alkyl Groups) | Generally decreases reactivity at the carbonyl carbon due to shielding. | Destabilizes planar conformations; dictates preferred rotational isomers. | nih.govmdpi.com |

| Steric (Aryl Groups) | Can influence reactivity through electronic effects and can block access to the reactive center. | Can lead to intramolecular π-stacking, influencing the overall 3D structure. | researchgate.netnih.gov |

Theoretical and Computational Chemistry Studies of Tetra Substituted Urea Derivative 2

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivityresearchgate.net

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and reactivity of molecules. It provides a balance between accuracy and computational cost, making it suitable for studying complex systems like tetra-substituted ureas. Studies on related urea (B33335) compounds often employ DFT methods, such as B3LYP, to elucidate molecular properties. researchgate.net

Before any properties can be accurately predicted, the most stable three-dimensional structure of the molecule must be determined. This process, known as geometry optimization, involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface (PES). For flexible molecules like tetra-substituted ureas, multiple stable conformations (isomers) may exist, and mapping the PES reveals the relative energies of these conformers and the energy barriers for converting between them. researchgate.netacs.org

Table 1: Representative Computational Methods for Urea Derivative Analysis

| Computational Method | Application | Reference |

|---|---|---|

| DFT (B3LYP/DZVP2) | Geometry Optimization, Potential Energy Surfaces | acs.org |

| MP2/aug-cc-pVDZ | Geometry Optimization, Rotational Barriers | researchgate.netacs.org |

DFT calculations are crucial for identifying transition state (TS) structures, which are the highest energy points along a reaction pathway. The energy difference between the reactants and the transition state is the activation energy or reaction barrier, a key factor in determining reaction rates. For urea derivatives, this can involve calculating the rotational barriers around the C-N bonds or the energy profiles of chemical reactions like hydrolysis or synthesis. acs.orgnih.gov

For example, calculations on alkylureas have determined the rotational barriers around the C(sp2)-N bond to be in the range of 8.6-9.4 kcal/mol. researchgate.netacs.org In studies on the hydrolysis of urea and tetramethylurea, DFT was used to map out the reaction pathways, identify tetrahedral intermediates, and calculate the free energy barriers for different mechanisms. nih.gov Such calculations can reveal how substituents affect the reaction energetics; for instance, electron-donating groups were computationally shown to improve the catalytic activity of some ureas by lowering the reaction energy barrier. mdpi.com

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comwikipedia.org The HOMO, being the orbital from which the molecule is most likely to donate electrons, is associated with nucleophilicity and basicity. youtube.com The LUMO is the lowest energy orbital that can accept electrons, and it governs electrophilicity. youtube.com

The energy and spatial distribution of these orbitals, which can be readily calculated using DFT, predict the most likely sites for electrophilic or nucleophilic attack. The HOMO-LUMO energy gap is also a critical parameter, indicating the chemical stability and reactivity of the molecule. ajchem-a.com In general, a smaller HOMO-LUMO gap suggests higher reactivity. Introducing electron-donating or electron-withdrawing substituents can tune these frontier orbital energies and, consequently, the molecule's reactivity. rsc.org For urea itself, FMO analysis has been used to understand its interactions with amino acid residues by examining the energy differences between the urea HOMO and the amino acid LUMOs. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Data for a Tetra-substituted Urea Derivative

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.2 | Localized primarily on the urea nitrogen atoms and phenyl rings, indicating sites for electrophilic attack. |

| LUMO | -1.5 | Distributed over the carbonyl group and pyrimidine (B1678525) ring, indicating sites for nucleophilic attack. |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvation Effectsyoutube.com

While DFT calculations are excellent for static, gas-phase properties, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, particularly in a solvent environment. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its surroundings. acs.orgnih.gov

For tetra-substituted urea derivatives, MD simulations are essential for:

Conformational Sampling: Exploring the full range of accessible conformations in solution, which can differ from the gas-phase minimum energy structure. nih.gov

Solvation Effects: Understanding how the molecule interacts with solvent molecules, such as water. Studies on tetramethylurea (TMU) in aqueous solution have shown that it strengthens interactions between the amide carbonyl group and water. acs.org MD simulations can analyze the structure of the surrounding water and calculate solvation free energies, which relate to solubility. acs.orgrsc.org

Nucleation and Aggregation: Simulating how molecules cluster together from solution, a process that is often mediated by a two-step mechanism where disordered clusters form before reorganizing into ordered crystal nuclei. nih.govnih.govresearchgate.net

Quantum Chemical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)mst.edunih.gov

Quantum chemical methods, particularly DFT, can predict various spectroscopic parameters. These theoretical predictions are a powerful tool for interpreting experimental spectra and validating the accuracy of the computational model.

Vibrational Frequencies: The calculation of harmonic vibrational frequencies is a standard output of geometry optimization programs. mst.edu The predicted frequencies and their corresponding infrared (IR) intensities can be compared with experimental FTIR spectra. For example, computational studies on 1,3-dimethyl urea have computed the phonon modes to confirm the stability of the simulated structure. tsijournals.com

NMR Chemical Shifts: Predicting Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, etc.) is also possible, though it requires more computationally intensive methods. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, theoretical NMR spectra can be generated. These predictions help in assigning peaks in experimental spectra and understanding how the electronic environment of each atom is affected by the molecular conformation and substitution.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Design Principlesyoutube.com

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physical properties.

In the context of designing new urea derivatives, a QSAR study might involve synthesizing a library of related compounds and measuring their biological activity (e.g., as enzyme inhibitors). Computational chemistry is then used to calculate a set of "molecular descriptors" for each compound. These descriptors can include electronic properties (dipole moment, HOMO/LUMO energies), steric properties (molecular volume, surface area), and physicochemical properties (lipophilicity, or logP). A statistical model is then built to find an equation that relates these descriptors to the observed activity.

A QSAR study on a series of 2,4-diamino-pyrimidine antimalarials, which included a phenyl-urea derivative designated as compound 2 , identified lipophilicity as a key driver for improving antimalarial activity. nih.gov However, the most active compounds in that series also suffered from high lipophilicity, leading to poor aqueous solubility. nih.gov This type of analysis provides crucial design principles, guiding medicinal chemists on how to modify the structure to enhance potency while maintaining favorable drug-like properties. nih.gov

In Silico Screening and Rational Design Strategies for Novel Tetra-substituted Urea Scaffoldsnih.gov

The development of novel therapeutic agents based on the tetra-substituted urea scaffold increasingly relies on theoretical and computational chemistry. These in silico approaches facilitate the rational design of molecules with desired biological activities and drug-like properties, accelerating the discovery process while reducing the costs and time associated with exhaustive experimental screening. Rational design strategies for tetra-substituted ureas involve a multi-step computational workflow, from target identification to the prediction of molecular interactions and pharmacokinetic properties.

The urea functionality is a cornerstone in medicinal chemistry, largely due to its capacity to form stable, multiple hydrogen bonds with biological targets such as proteins and enzymes. nih.gov This makes the urea motif a privileged scaffold in drug design. nih.govmdpi.com In silico screening begins with the identification of a biological target, which can range from enzymes like urease and cholinesterase to nucleic acid structures like G-quadruplex DNA. mdpi.comnih.govnih.gov Once a target is validated, computational tools are employed to screen virtual libraries of tetra-substituted urea derivatives or to guide the modification of a lead compound, such as a hypothetical "Tetra-substituted urea derivative 2," to optimize its efficacy and selectivity.

A primary technique in this process is molecular docking, which predicts the preferred orientation and binding affinity of a ligand when bound to the active site of a target molecule. nih.gov For instance, in the development of antimicrobial urea derivatives, docking studies have been used to evaluate how compounds bind to essential bacterial proteins like the LasR transcriptional regulator, a key component of the quorum-sensing mechanism. Similarly, for urease inhibitors, docking can reveal crucial interactions, such as the chelation of Ni2+ ions in the enzyme's active site by the urea derivative. nih.gov

Following docking, molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex. nih.gov MD simulations analyze the movements and conformational changes of the protein and the ligand over time, offering insights into the stability of the binding pose and allowing for the calculation of binding free energies. nih.gov These simulations are critical for understanding induced-fit mechanisms, where the binding of the ligand causes the protein to change shape, a phenomenon particularly relevant for flexible active sites. nih.gov

Rational design also heavily relies on establishing Structure-Activity Relationships (SAR). By systematically modifying the substituents on the urea scaffold in silico, researchers can predict how changes in chemical structure will affect biological activity. mdpi.com For example, adding specific phenylcarbamoyl groups or cationic side chains to a diarylurea scaffold can be computationally modeled to assess the impact on binding affinity and selectivity for a particular target, such as G-quadruplexes. mdpi.com

An essential component of the in silico workflow is the early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Computational filters, such as Lipinski's Rule of Five, are used to assess the drug-likeness of designed compounds, flagging molecules that are unlikely to be orally bioavailable. nih.govnih.gov This allows chemists to focus synthetic efforts on candidates with the highest probability of success in later developmental stages.

The table below summarizes the key in silico techniques used in the rational design of novel urea scaffolds.

| In Silico Technique | Purpose | Example Application in Urea Derivative Design |

| Molecular Docking | Predicts binding mode and affinity of a ligand in a protein's active site. | Evaluating the binding of urea derivatives to the LasR transcriptional regulator in bacteria. Identifying interactions with Ni2+ ions in the active site of the H. pylori urease enzyme. nih.gov |

| Molecular Dynamics (MD) Simulation | Simulates the dynamic behavior of the ligand-protein complex to assess stability and calculate binding free energy. | Probing the selectivity of inhibitors against acetylcholinesterase and butyrylcholinesterase by revealing induced-fit characteristics. nih.gov |

| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for biological activity. | Used in virtual screening to rapidly search large compound libraries for molecules that fit the pharmacophore of a known active ligand. nih.gov |

| ADMET Prediction | Calculates physicochemical properties to predict the drug-likeness and pharmacokinetic profile of a compound. | Applying Lipinski's Rule of Five to filter for candidates with favorable properties for oral bioavailability and CNS penetration. nih.govnih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models that correlate chemical structure with biological activity. | Guiding the systematic modification of side chains on a diarylurea scaffold to enhance binding selectivity for G-quadruplex DNA. mdpi.com |

The subsequent table provides illustrative examples of how these computational strategies have guided the design of specific urea derivatives.

| Scaffold/Derivative Class | Biological Target | Computationally-Guided Design Strategy | Result/Finding |

| Diarylureas | G-quadruplex DNA | Structure-based design incorporating additional phenylcarbamoyl groups and cationic side chains to target guanine (B1146940) bases and enhance solubility. mdpi.com | Validation of the design concept, leading to ligands with significant selectivity for G-quadruplexes over duplex DNA. mdpi.com |

| Tetrahydropyrimidines (Urea Analogs) | Helicobacter pylori Urease | Docking and MD simulations were used to study interactions with Ni2+ ions in the urease active site. nih.gov | The design led to potent inhibitors, with docking results correlating well with in vitro inhibitory activity. Compound 4e showed the highest activity. nih.gov |

| Disubstituted Ureas | Bacterial Quorum Sensing (LasR) | Molecular docking was used to evaluate the potential mechanism of biofilm inhibition by predicting binding to the LasR active site. | Identification of two compounds with significant biofilm inhibition capacity, with docking providing a plausible mechanism of action. |

Through this integrated computational and theoretical approach, the design of novel tetra-substituted urea scaffolds has become a highly refined process, enabling the creation of potent and selective molecules for a wide array of therapeutic targets.

Applications of Tetra Substituted Urea Derivative 2 in Catalysis and Chemical Transformations

Organocatalysis Mediated by Tetra-substituted Urea (B33335) Derivative 2

The utility of tetra-substituted urea derivative 2 in organocatalysis is primarily centered on its ability to act as a hydrogen-bond donor, facilitating a range of chemical transformations.

Hydrogen Bonding Catalysis for Enantioselective Transformations

Chiral urea derivatives, including tetra-substituted variants, are effective catalysts for enantioselective reactions. nih.gov They function as dual-hydrogen-bond donors, capable of activating substrates and controlling the stereochemical outcome of a reaction. nih.govwikipedia.org This is achieved through the formation of specific hydrogen-bonding interactions with the substrate, which stabilizes the transition state of the desired enantiomer. nih.gov

A notable application is the enantioselective tail-to-head cyclization of neryl chloride analogues. nih.gov In these reactions, a chiral urea catalyst, through a cooperative mechanism potentially involving two catalyst molecules, engages the substrate. This interaction facilitates the ionization of the chloride leaving group through π-participation of a nucleophilic olefin, leading to the formation of carbocyclic products with high enantioselectivity. nih.gov For instance, the cyclization of a neryl chloride analogue with a phenyl substituent, catalyzed by a specific chiral urea (7a), yielded the corresponding cyclized product in 63% NMR yield and 87% enantiomeric excess (e.e.). nih.gov

The effectiveness of these catalysts is sensitive to the steric and electronic properties of both the substrate and the catalyst. For example, while urea 7a showed low enantioselectivity in the cyclization to form limonene (B3431351) (2a, R=Me), it achieved a 76% e.e. for the cyclohexyl-substituted analogue (2i). nih.gov This highlights the tunability of these organocatalysts for specific transformations.

Table 1: Enantioselective Cyclization Catalyzed by Chiral Urea 7a

| Substrate | Product | Yield (%) | e.e. (%) |

|---|---|---|---|

| Neryl chloride analogue (phenyl substituent) | 2b | 63 (NMR) | 87 |

| Neryl chloride analogue (cyclohexyl substituent) | 2i | - | 76 |

Activation of Substrates via Non-covalent Interactions

The catalytic activity of tetra-substituted urea derivative 2 stems from its ability to activate substrates through non-covalent interactions, predominantly hydrogen bonding. wikipedia.org The two N-H protons of the urea moiety can form a bidentate hydrogen-bonding interaction with Lewis basic sites on the substrate, such as carbonyl groups or heteroatoms. wikipedia.org This interaction polarizes the substrate, making it more susceptible to nucleophilic attack or other transformations.

This mode of activation is crucial in various reactions, including Michael additions, aldol (B89426) reactions, and Diels-Alder reactions. The clamp-like binding of the urea to the substrate effectively lowers the activation energy of the reaction and can induce stereoselectivity by creating a chiral environment around the reaction center. nih.govwikipedia.org Computational studies have supported this model, illustrating how a network of attractive non-covalent interactions stabilizes the transition state and dictates the enantiocontrol of the reaction. nih.gov

Role of Tetra-substituted Urea Derivative 2 as a Ligand in Metal-Catalyzed Reactions

Beyond organocatalysis, tetra-substituted urea derivatives can also serve as ligands in transition metal-catalyzed reactions. nih.gov While less common than traditional phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, ureas offer a unique steric and electronic profile that can be advantageous in specific transformations. nih.gov

Urea derivatives can act as pro-ligands for ureate complexes upon deprotonation. nih.gov These ureate ligands are generally considered sterically undemanding and can be beneficial in reactions involving bulky substrates or sterically crowded transition states. nih.gov Experimental and computational studies have indicated that ureate ligands typically bind to metal centers in a monodentate fashion through one of the nitrogen atoms. nih.gov

One example of their application is in the palladium-catalyzed heteroannulation of haloanilines and 1,3-dienes to synthesize indolic azaheterocycles. nih.gov In this reaction, a simple N-arylurea ligand proved to be more effective than conventional bulky ligands, leading to improved yields and broader substrate scope. nih.gov The reaction tolerates a range of electronically diverse o-bromoanilines, affording the corresponding 2-substituted indolines in yields from 49% to 76%. nih.gov This demonstrates the potential of urea-based ligands to access new reactivity in palladium catalysis. nih.gov

Applications in Polymerization Chemistry (as Monomer or Catalyst)

The search results indicate that urea derivatives are involved in the depolymerization of polyureas. researchgate.net Specifically, the hydrogenolytic depolymerization of polyureas to produce diamines and methanol (B129727) has been demonstrated using ruthenium and iridium pincer complexes as catalysts. researchgate.net This process represents a potential route for chemical recycling of polyurethane materials. While the provided information focuses on depolymerization, the fundamental reactivity suggests that tetra-substituted ureas could potentially act as monomers in the synthesis of specific polyureas or as catalysts in polymerization reactions, although direct evidence for "Tetra-substituted urea derivative 2" in these specific roles was not found in the provided search results.

Fine Chemical Synthesis: Utility as a Reagent or Auxiliary

Tetra-substituted ureas are valuable compounds in fine chemical synthesis, serving as reagents and auxiliaries in various transformations. Their synthesis often involves the reaction of amines with phosgene (B1210022) or its equivalents, or through metal-catalyzed carbonylation reactions. nih.govwikipedia.org

Unsymmetrical tetra-substituted ureas can be synthesized through methods like the copper-mediated tandem reaction involving isocyanide insertion into N-H bonds. mdpi.com Another approach involves the reaction of tertiary carbamoylimidazoles with amines, activated by trimethylaluminum (B3029685). nih.gov These synthetic routes provide access to a wide range of structurally diverse tetra-substituted ureas.

In preparative organic chemistry, tetra-substituted ureas are used as reactants, for instance, as chlorination catalysts and as solvents in various reactions. google.com Their stability and unique solvent properties make them suitable for a range of industrial processes. google.com

Development of Regioselective Hydrogenation/Dehydrogenation Catalysts Involving Urea Derivatives

The hydrogenation of urea derivatives is an area of active research, with implications for the utilization of carbon dioxide as a C1 source. rsc.orgnih.gov Catalytic systems have been developed for the hydrogenation of various urea derivatives to produce valuable chemicals like formamides and methylamines. nih.gov

However, the hydrogenation of tetra-substituted urea derivatives has proven to be challenging under typical catalytic conditions. rsc.org Studies on the hydrogenation of various urea derivatives using an iridium catalyst system showed that while mono-, di-, and tri-substituted ureas could be hydrogenated, tetra-substituted ureas were difficult to reduce under similar conditions. rsc.org This suggests that the steric hindrance around the carbonyl group in tetra-substituted ureas significantly impacts their reactivity towards hydrogenation.

Despite the difficulty in their direct hydrogenation, the development of catalysts for the regioselective hydrogenation of unsymmetrical di- and tri-substituted ureas provides insights into the factors controlling C-N bond cleavage. rsc.org This knowledge is crucial for designing future catalytic systems that might be effective for the more challenging tetra-substituted substrates.

Supramolecular Chemistry and Self Assembly of Tetra Substituted Urea Derivative 2

Hydrogen Bonding Motifs and Self-Assembly Processes

The foundation of the supramolecular behavior of urea (B33335) derivatives lies in their predictable hydrogen bonding patterns. The two parallel N-H groups of a urea moiety are excellent hydrogen bond donors, leading to highly stable and specific interactions that guide molecular recognition and self-assembly. acs.orgresearchgate.net These interactions are responsible for the formation of discrete, nano-sized capsules, extended polymeric chains, and functional soft materials like gels. researchgate.net

A prominent class of tetra-substituted ureas are those built upon a calixarene (B151959) scaffold. Tetraurea calix nih.govarenes, for instance, are bowl-shaped molecules that readily self-assemble in apolar solvents. rsc.org Two such molecules can dimerize through their upper rims, forming a seam of 16 intermolecular hydrogen bonds in a head-to-tail arrangement. nih.govpnas.org This dimerization results in the formation of a robust, discrete supramolecular capsule with a well-defined internal cavity capable of encapsulating guest molecules of appropriate size and shape. researchgate.netrsc.orgnih.gov

In one notable example, a calix nih.govarene substituted with three p-tolylurea (B1198767) groups and one acetamide (B32628) group, designated as compound 2a , was shown to assemble into a tetrameric structure in apolar solvents, stabilized by 24 hydrogen bonds. nih.gov However, the presence of a suitable guest, such as a tetraethylammonium (B1195904) cation, could induce a switch in the assembly, leading to the formation of the more common dimeric capsule. nih.gov This highlights the directed nature of the assembly process, which can be controlled by guest templating.

Furthermore, by covalently linking two calix nih.govarene tetraurea units, it is possible to create "polycaps," which are polymeric chains featuring reversibly formed capsule sites, akin to beads on a string. nih.gov The dynamic nature of these assemblies allows for guest exchange and reversible polymerization, demonstrating a higher order of structural complexity. nih.gov

Beyond discrete capsules, other urea derivatives are known to form extended one-dimensional supramolecular polymers and three-dimensional networks that lead to the formation of supramolecular gels. researchgate.net The continuous array of hydrogen bonds drives the formation of fibrillar networks that immobilize the solvent, resulting in a gel phase.

While calixarene tetraureas often form cyclic hydrogen-bonding arrays to create capsules, a more fundamental and common motif in the self-assembly of simpler urea derivatives is the α-tape . This motif consists of a linear, continuous array of hydrogen bonds where the urea molecules are linked in a translationally repeating pattern. This robust one-dimensional tape is a key structural element in the formation of many supramolecular polymers and is considered the foundational structure for the fibrillar networks observed in urea-based gels.

Host-Guest Chemistry: Anion and Cation Recognition and Binding Mechanisms

The well-defined cavities and hydrogen-bonding sites of self-assembled urea derivatives make them excellent hosts for various guest species, particularly ions. The field of host-guest chemistry with these molecules focuses on their ability to selectively recognize and bind anions and cations.

Calix nih.govarene-based receptors, including those with four urea groups, have been extensively studied for their ion-binding capabilities. mdpi.comnih.govnih.govrsc.orgbeilstein-journals.org The urea N-H groups can create a binding pocket that is highly complementary to anions, while ether or amide functionalities on the opposite side of the calixarene can coordinate with cations. mdpi.comresearchgate.net This allows for the design of ditopic receptors capable of binding ion pairs. mdpi.comnih.gov

A key feature of multi-urea receptors is the cooperative action of the hydrogen bond donors in binding a guest. The pre-organization of several urea groups around a central cavity, as seen in calix nih.govarene capsules, leads to a significant enhancement in binding affinity compared to a single urea moiety. This is because the multiple, directionally-aligned N-H groups can simultaneously engage an anion, such as chloride or acetate, in a network of strong hydrogen bonds. mdpi.comnih.gov